Lipophilicity (logP) Differentiates 2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide from the Unsubstituted Parent
The introduction of an ortho-chloro substituent on the terminal benzamide ring sharply increases computed lipophilicity relative to the unsubstituted analog N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide. While direct experimental logP data for the parent are unavailable in authoritative databases, the 2‑chloro derivative exhibits a computed logP of 3.93 compared with a typical benzimidazole‑5‑carboxamide logP range of approximately 3.0–3.5 for unsubstituted phenyl variants, consistent with an expected ΔlogP contribution of ≈ +0.5 to +0.7 for an ortho-chloro substitution on an aromatic ring when compared to an unsubstituted phenyl group (class-level inference) [1]. This incremental lipophilicity can elevate membrane permeability and protein binding, directly influencing cellular assay performance.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.93 |
| Comparator Or Baseline | N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide (estimated logP ≈ 3.2–3.4 based on class-level SAR) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 |
| Conditions | Computed logP values; target compound value sourced from the ChemDiv product datasheet ; comparator range based on established Hansch–Leo contributions for ortho-Cl substitution. |
Why This Matters
Higher logP predicts greater passive membrane permeability and potential blood–brain barrier penetration, directly impacting compound selection for target engagement or CNS-excluded screening cascades.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995) Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (Class-level inference: ortho-Cl contribution to logP). View Source
